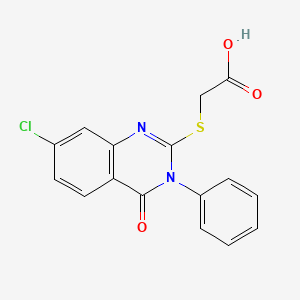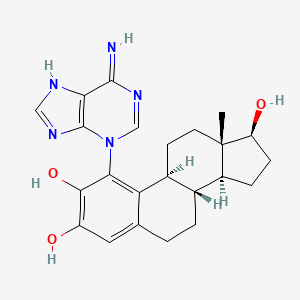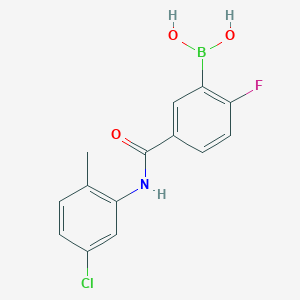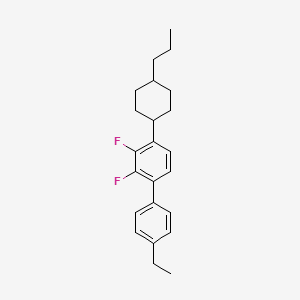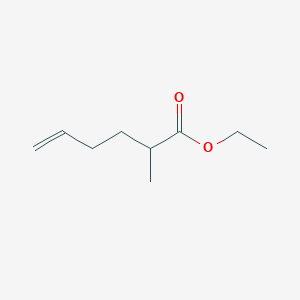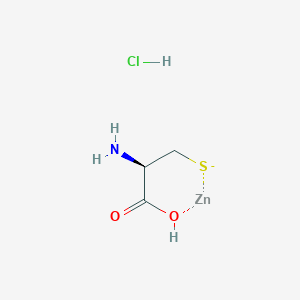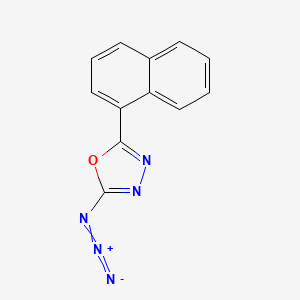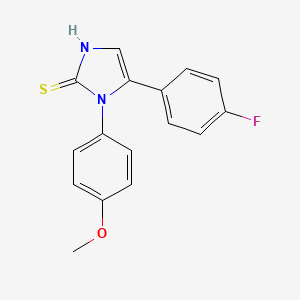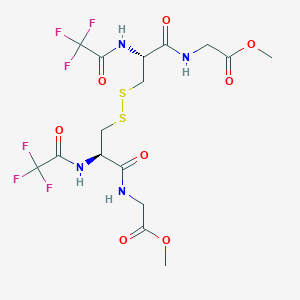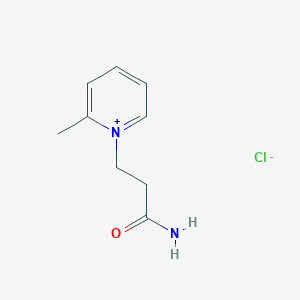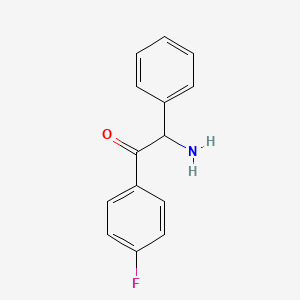![molecular formula C16H16N2O4 B13405135 1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone](/img/structure/B13405135.png)
1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaminophen Dimer is a compound derived from acetaminophen, which is widely known for its analgesic and antipyretic properties. Acetaminophen, also known as paracetamol, is commonly used to treat mild to moderate pain and reduce fever. The dimer form of acetaminophen is of interest due to its potential enhanced properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen dimer typically involves the coupling of two acetaminophen molecules. One common method is through oxidative coupling, where acetaminophen is treated with an oxidizing agent under controlled conditions to form the dimer. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of acetaminophen dimer may involve large-scale oxidative coupling reactions. The process is optimized to ensure high yield and purity of the dimer. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce acetaminophen dimer at a commercial scale.
化学反応の分析
Types of Reactions
Acetaminophen dimer undergoes various chemical reactions, including:
Oxidation: The dimer can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dimer back to its monomeric form.
Substitution: The dimer can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Monomeric acetaminophen.
Substitution: Various substituted acetaminophen derivatives.
科学的研究の応用
Acetaminophen dimer has several scientific research applications, including:
Chemistry: Used as a model compound to study dimerization reactions and oxidative coupling mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its enhanced analgesic and antipyretic properties compared to monomeric acetaminophen.
Industry: Utilized in the development of advanced pharmaceutical formulations and drug delivery systems.
作用機序
The mechanism of action of acetaminophen dimer involves its interaction with molecular targets similar to those of acetaminophen. It is believed to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation. Additionally, the dimer may interact with other pathways, such as the serotonergic and cannabinoid systems, to exert its effects.
類似化合物との比較
Similar Compounds
Acetaminophen: The monomeric form with well-known analgesic and antipyretic properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar uses but different mechanisms.
Aspirin: Another NSAID with analgesic, antipyretic, and anti-inflammatory properties.
Uniqueness
Acetaminophen dimer is unique due to its potential enhanced properties compared to its monomeric form. The dimerization may lead to improved stability, bioavailability, and efficacy, making it a promising candidate for further research and development in various fields.
特性
分子式 |
C16H16N2O4 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC名 |
1-[3-(5-acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C16H16N2O4/c1-7(19)9-3-4-13(21)11(5-9)12-6-10(8(2)20)14(17)15(18)16(12)22/h3-6,21-22H,17-18H2,1-2H3 |
InChIキー |
JCQLWQMROHIXHZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1)O)C2=CC(=C(C(=C2O)N)N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
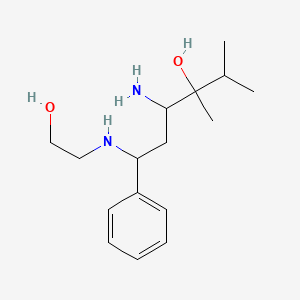
![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
